molecular formula C7H6BrF3N2O B1484571 2-(2-Bromoethyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 2090363-38-3

2-(2-Bromoethyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1484571
CAS No.: 2090363-38-3
M. Wt: 271.03 g/mol
InChI Key: DAFRISWHDSNUMU-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C7H6BrF3N2O and its molecular weight is 271.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

The chemical compound 2-(2-Bromoethyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is involved in various synthesis and derivative studies, demonstrating its utility in creating novel chemical structures with potential applications in material science and medicinal chemistry. For instance, the reaction of methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate with methanesulfonamide and subsequent reactions lead to a series of derivatives, showcasing the compound's versatility in synthetic chemistry (Coppo & Fawzi, 1998). Similarly, a study by Sosnovskikh et al. (2002) highlights the transformation of 2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-3,3,4-triones into 3-hydrazinopyridazine derivatives, further underlining the compound's role in generating new chemical entities with potential biological activities (Sosnovskikh, Usachev, & Vorontsov, 2002).

Reactivity and Functionalization

The reactivity of the compound and its derivatives is explored in the context of creating complex molecular structures. For example, the synthesis of 2-aryl-6-polyfluoroalkyl-4-pyrones from (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones demonstrates the compound's utility in constructing fluorinated azaheterocycles, which are valuable in pharmaceutical chemistry and materials science (Usachev et al., 2021).

Novel Ring Systems and Heterocyclic Compounds

Research into the synthesis of novel ring systems and heterocyclic compounds using this compound and its related structures is a significant area of study. For instance, the generation of polysubstituted pyridazinones through sequential nucleophilic substitution reactions showcases the potential for creating diverse and complex heterocyclic frameworks, which are critical in the development of new therapeutic agents and materials (Pattison et al., 2009).

Properties

IUPAC Name

2-(2-bromoethyl)-6-(trifluoromethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-3-4-13-6(14)2-1-5(12-13)7(9,10)11/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFRISWHDSNUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C(F)(F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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